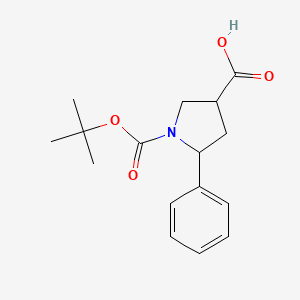
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C16H21NO4 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound is used for research purposes.
Synthesis Analysis
The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a related compound, has been reported in the literature. It was synthesized and characterized using single-crystal X-ray diffraction, FT-IR, ¹HNMR, ¹³CNMR, UV-Visible spectroscopy, and computational methods .Molecular Structure Analysis
The molecular structure of 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid has been analyzed using various spectroscopic techniques. The structure has been discussed and studied using density functional theory (DFT) at the theory level Becke3–Lee–Yang–Parr (B3LYP) functional and 6-31G (d, p) as basis set .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid, are often used in the synthesis of biologically active compounds. For instance, a number of 5-oxo-1-phenyl-4- (substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing pyrrolidine ring and methylamino residues in their structure were synthesized as potential antibacterial drugs .Physical And Chemical Properties Analysis
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid has a molecular weight of 291.34 g/mol . It is a solid substance that should be stored sealed in dry conditions at 2-8°C . The compound’s exact mass is 191.094628657 g/mol, and it has a topological polar surface area of 49.3 Ų .Applications De Recherche Scientifique
-
Antioxidant Activity
- Field : Organic Chemistry
- Application : A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened .
- Method : The compounds were synthesized by introducing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring . Their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .
- Results : A number of compounds were identified as potent antioxidants. For example, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of ascorbic acid .
-
Analgesic and Antihypoxic Effects
- Field : Pharmaceutical Chemistry
- Application : 1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .
- Method : 2-Methylenesuccinic (itaconic) acid was cyclized with various amines by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .
- Results : The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .
-
Dual Protection of Amino Functions Involving Boc
- Field : Organic Chemistry
- Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Method : The Boc-group is used for the protection of amino functions. It is introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
- Results : The Boc-group has been found to be one of the most commonly used protective groups for amines .
-
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
- Field : Organic & Biomolecular Chemistry
- Application : To concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
- Method : The reaction method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
- Results : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained .
-
Dual Protection of Amino Functions Involving Boc
- Field : Organic Chemistry
- Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Method : The Boc-group is used for the protection of amino functions. It was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
- Results : The Boc-group has been found to be one of the most commonly used protective groups for amines .
-
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
- Field : Organic & Biomolecular Chemistry
- Application : To concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
- Method : The reaction method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
- Results : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(14(18)19)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQSWKMNZBOUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676528 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
885277-76-9 | |
| Record name | 1-(1,1-Dimethylethyl) 5-phenyl-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



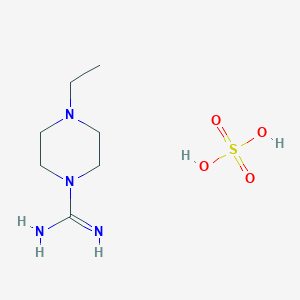
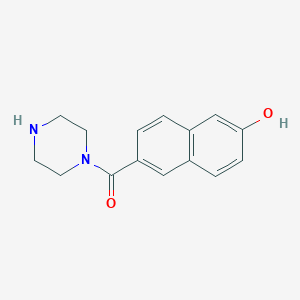
methanone hydrochloride](/img/structure/B1394039.png)
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
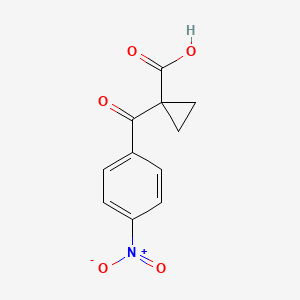
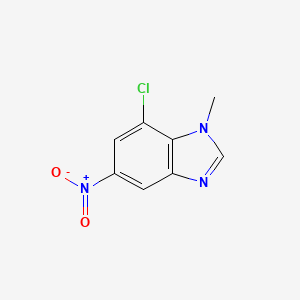

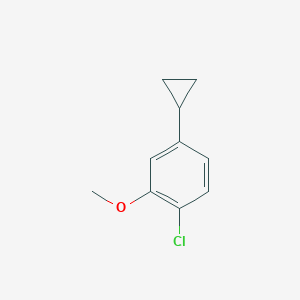
![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
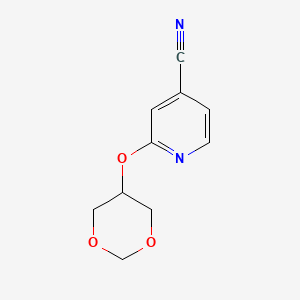
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)
![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)
![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)
![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)